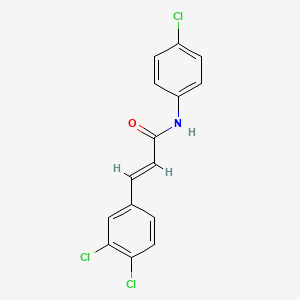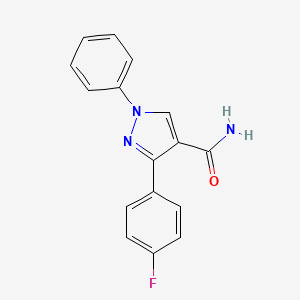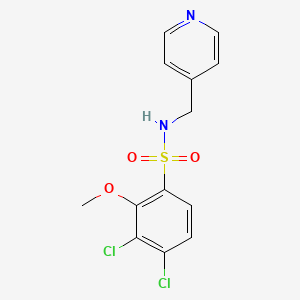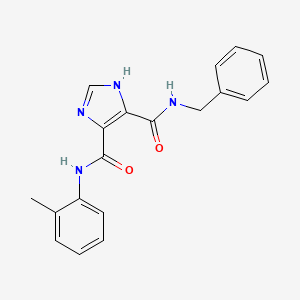![molecular formula C19H17N3O B5833497 N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MI-773 has been shown to selectively inhibit the activity of the p53-MDM2 interaction, which is a critical pathway for the regulation of cell cycle and apoptosis.
Mécanisme D'action
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine selectively binds to the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. By inhibiting the activity of MDM2, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine prevents the degradation of p53 and promotes its activation. The activation of p53 leads to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to inhibit tumor growth in mouse models of breast cancer and leukemia. N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is its selectivity for the p53-MDM2 interaction, which minimizes off-target effects. In addition, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy. However, one of the limitations of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. In addition, further studies are needed to determine the optimal dosing and administration of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine in animal models and clinical trials. Finally, the potential use of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored.
Méthodes De Synthèse
The synthesis of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine involves the reaction of 4-methoxy-1-naphthaldehyde and 4-chloroaniline to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine. The overall yield of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is approximately 30%.
Applications De Recherche Scientifique
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in cancer treatment. The p53-MDM2 interaction is a critical pathway for the regulation of cell cycle and apoptosis, and the inhibition of this pathway has been shown to induce tumor cell death. N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to selectively inhibit the activity of the p53-MDM2 interaction, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-23-19-9-6-13(16-4-2-3-5-17(16)19)11-20-15-7-8-18-14(10-15)12-21-22-18/h2-10,12,20H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNDOAHWFZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC4=C(C=C3)NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)




![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5833502.png)
